DMIS is a colorless liquid known for its non-flammability, low surface tension, and low viscosity []. It demonstrates stability at room temperature but decomposes upon exposure to high temperatures, light, and oxygen [].
The primary use of DMIS lies in the synthesis and modification of silicones, essential components in lubricating oils, sealants, adhesives, coatings, and surface treatment agents []. Its incorporation enhances product gloss, reduces viscosity, and improves weather resistance and chemical stability [].
The industrial preparation of DMIS typically involves silane alkylation. This process reacts monosilane with isopropanol under acidic conditions to yield DMIS [].
DMIS possesses a branched chain structure. It consists of a central silicon atom (Si) bonded to four carbon (C) atoms. Two of these carbons are methyl groups (CH₃), while the third one is an isopropyl group (CH(CH₃)₂) []. The remaining hydrogen (H) atom completes the tetrahedral geometry around the silicon atom [].
A key feature of DMIS is the presence of silicon-carbon (Si-C) bonds. These bonds are stronger than traditional carbon-carbon (C-C) bonds, contributing to the compound's stability and resistance to degradation []. Additionally, the bulky isopropyl group creates steric hindrance, influencing the reactivity of the molecule [].
As mentioned earlier, the primary method for synthesizing DMIS involves silane alkylation. Here's the balanced chemical equation for this reaction []:
SiH₄ + 2(CH₃)₂CHOH (excess) -> (CH₃)₂CHSiH(CH₃)₂ + 2H₂O
DMIS decomposes upon exposure to harsh conditions like high temperatures, light, or strong oxidizing agents. The exact decomposition products may vary depending on the specific conditions, but they generally include hydrogen gas, hydrocarbons, and silicon oxides [].
Due to its Si-C bonds, DMIS can undergo various substitution and coupling reactions with other organosilicon compounds to create more complex silicone structures used in various applications [].
Flammable;Irritant